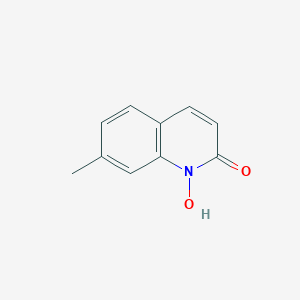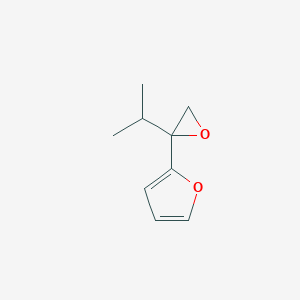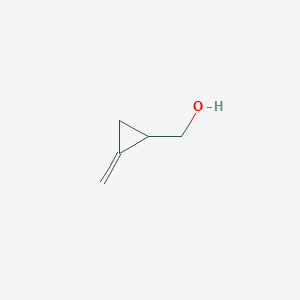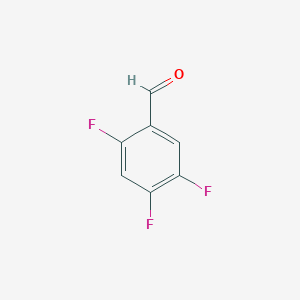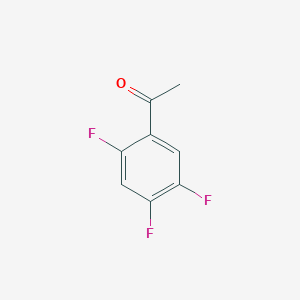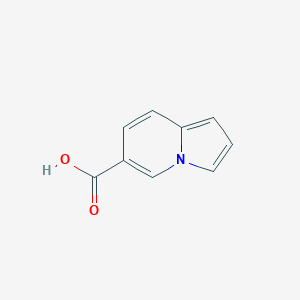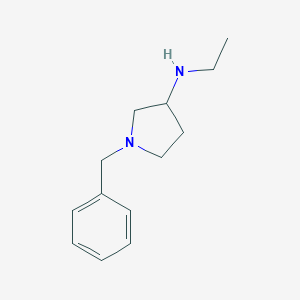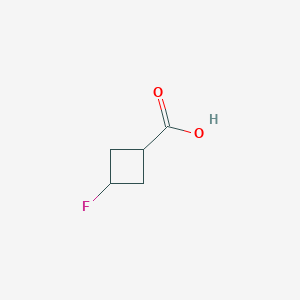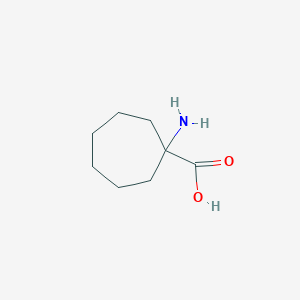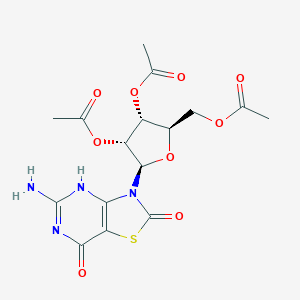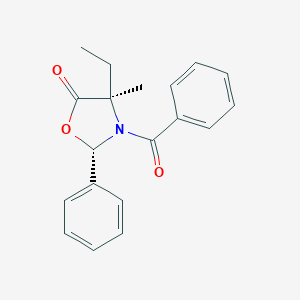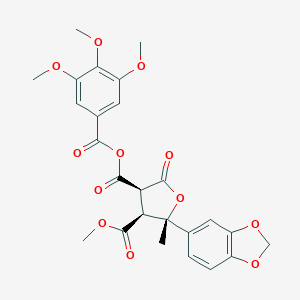
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxolane dicarboxylates and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate in lab experiments include its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an effective research tool. The limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate. One potential direction is the development of new derivatives of this compound with improved potency and specificity. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate involves several steps. The starting material is 3,4,5-trimethoxybenzoic acid, which undergoes esterification with methanol to form methyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 2,3-dimethyl-2-butene-1,4-diol to form the oxolane ring. The final step involves the addition of 1,3-benzodioxole-5-carboxylic acid to form the desired compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate have been studied extensively in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
122860-98-4 |
|---|---|
Nombre del producto |
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate |
Fórmula molecular |
C25H24O12 |
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate |
InChI |
InChI=1S/C25H24O12/c1-25(13-6-7-14-15(10-13)35-11-34-14)19(24(29)33-5)18(23(28)37-25)22(27)36-21(26)12-8-16(30-2)20(32-4)17(9-12)31-3/h6-10,18-19H,11H2,1-5H3/t18-,19+,25+/m0/s1 |
Clave InChI |
QNKKPNJXKCOWJF-UHFFFAOYSA-N |
SMILES isomérico |
C[C@]1([C@H]([C@H](C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
SMILES |
CC1(C(C(C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CC1(C(C(C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
Sinónimos |
dimethyl 2,3,4,5-tetrahydro-5-(3,4-methylenedioxyphenyl)-2-oxo-3-(3,4,5-trimethoxybenzoyl)-3,4-furandicarboxylate TMTM-furandicarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



